N-(1-(p-Tolyl)ethyl)thietan-3-amine
Description
N-(1-(p-Tolyl)ethyl)thietan-3-amine is a synthetic amine derivative featuring a thietane (a four-membered sulfur-containing ring) and a p-tolyl (4-methylphenyl) group connected via an ethyl linker.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-3-5-11(6-4-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
XYOVVVUDNCXOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(p-Tolyl)ethyl)thietan-3-amine typically involves the reaction of p-tolyl ethyl ketone with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as chromatography and recrystallization ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(p-Tolyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thietan ring, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thietan derivatives.
Scientific Research Applications
N-(1-(p-Tolyl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-(p-Tolyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
Target Compound vs. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine ()
- Substituent Effects :
- The p-tolyl group in the target compound is less sterically demanding than the 1-naphthyloxy and 2-thienyl groups in ’s compound. This difference may reduce ring strain in the thietane moiety compared to the larger naphthalene-thiophene system.
- The dihedral angle between aromatic rings in ’s compound is 87.5° , suggesting near-perpendicular orientation. For the target compound, the p-tolyl group’s planar structure and ethyl linker may promote different conformational flexibility.
Target Compound vs. N,N,3,3-Tetramethylheptan-1-amine ()
- Lipophilicity :
Physicochemical Properties
- Polar Surface Area (PSA): ’s compound has a PSA of 3.24 Ų , typical for non-polar amines.
- Molecular Packing :
Pharmacological Relevance
- Structural Analog Applications: ’s compound is an intermediate for Duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor . Ethylenediamine-N,N,N’,N’-tetraacetic acid (), a chelating agent, highlights how amine derivatives can serve diverse roles, from metal binding to drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
